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5-(Benzyloxy)-3-iodo-1H-

pyrazolo[4,3-b]pyridine

Cat. No.: B1377579 Get Quote

The 1H-pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry

and drug development. Recognized as a "privileged structure," its unique arrangement of

nitrogen atoms allows for diverse biological interactions, making it a cornerstone for designing

potent and selective kinase inhibitors.[1] These inhibitors have shown potential in treating a

range of diseases, including cancer, by targeting enzymes like Tropomyosin receptor kinases

(TRKs), cyclin-dependent kinases (CDKs), and DYRK1A/1B.[2][3][4][5]

The title compound, 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, is a crucial

intermediate in the synthesis of these complex therapeutic agents. The benzyloxy group at the

C5 position acts as a stable protecting group for the hydroxyl functionality, while the iodine

atom at the C3 position serves as a versatile synthetic handle. The carbon-iodine bond is

readily functionalized through various palladium-catalyzed cross-coupling reactions, such as

Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular

fragments to explore the target's binding pocket.[6][7]

This document provides a comprehensive, field-proven protocol for the synthesis of this key

building block, focusing on the underlying chemical principles, step-by-step experimental

procedures, and critical safety considerations for researchers in organic synthesis and drug

discovery.
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The synthesis is designed as a two-step sequence starting from the commercially available or

readily synthesized 1H-pyrazolo[4,3-b]pyridin-5-ol.

O-Benzylation: The hydroxyl group at the C5 position is first protected using a standard

Williamson ether synthesis with benzyl bromide. This step prevents unwanted side reactions

during the subsequent iodination.

Regioselective C3-Iodination: The pyrazolo[4,3-b]pyridine ring is then subjected to

electrophilic iodination. The C3 position of the pyrazole moiety is the most electronically

favorable site for this substitution, leading to the desired product with high regioselectivity.

Several methods exist for iodinating pyrazole rings, including the use of N-Iodosuccinimide

(NIS) or molecular iodine (I₂) in the presence of a base.[6][8][9][10] This protocol will detail a

robust method using molecular iodine and potassium hydroxide in dimethylformamide

(DMF).

Starting Material

Intermediate

Final Product

1H-Pyrazolo[4,3-b]pyridin-5-ol

5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Step 1: O-Benzylation
(BnBr, K₂CO₃, DMF)

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Step 2: C3-Iodination
(I₂, KOH, DMF)
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Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-
b]pyridine (Intermediate)
Reaction Mechanism
This reaction is a Williamson ether synthesis. The base, potassium carbonate (K₂CO₃),

deprotonates the phenolic hydroxyl group of the starting material, forming a more nucleophilic

phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an

Sₙ2 reaction, displacing the bromide and forming the desired benzyl ether. DMF is an ideal

polar aprotic solvent that effectively solvates the cations, enhancing the nucleophilicity of the

phenoxide.

Experimental Protocol
Materials and Reagents

Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

1H-

Pyrazolo[4,3-

b]pyridin-5-ol

C₆H₅N₃O 135.12 1.00 g 7.40 1.0

Benzyl

Bromide

(BnBr)

C₇H₇Br 171.04 1.05 mL 8.88 1.2

Potassium

Carbonate

(K₂CO₃)

K₂CO₃ 138.21 2.56 g 18.5 2.5

N,N-

Dimethylform

amide (DMF)

C₃H₇NO 73.09 20 mL - -
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Equipment

100 mL round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature controller

Nitrogen or Argon inlet

Condenser

Standard laboratory glassware for work-up

Rotary evaporator

Procedure

To a 100 mL round-bottom flask, add 1H-pyrazolo[4,3-b]pyridin-5-ol (1.00 g, 7.40 mmol) and

potassium carbonate (2.56 g, 18.5 mmol).

Add N,N-dimethylformamide (20 mL) to the flask.

Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂ or

Ar).

Slowly add benzyl bromide (1.05 mL, 8.88 mmol) to the mixture via syringe.

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and stir for

30 minutes.

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

Dry the solid under vacuum to yield 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine as a solid,

which can be used in the next step without further purification or recrystallized from ethanol if
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necessary.

Part 2: Synthesis of 5-(Benzyloxy)-3-iodo-1H-
pyrazolo[4,3-b]pyridine
Reaction Mechanism: Electrophilic Aromatic
Substitution
The iodination of the benzylated intermediate occurs via an electrophilic aromatic substitution

mechanism. The pyrazole ring is inherently electron-rich, making it susceptible to attack by

electrophiles.[9] In this protocol, potassium hydroxide (KOH) acts as a base to deprotonate the

N1-H of the pyrazole ring. This deprotonation significantly increases the electron density of the

heterocyclic system, activating it towards electrophilic attack. The resulting anion attacks

molecular iodine (I₂), with the C3 position being the most nucleophilic site, leading to the

regioselective formation of the C-I bond.

Experimental Protocol
Materials and Reagents
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Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

5-

(Benzyloxy)-1

H-

pyrazolo[4,3-

b]pyridine

C₁₃H₁₁N₃O 225.25 1.00 g 4.44 1.0

Iodine (I₂) I₂ 253.81 1.35 g 5.33 1.2

Potassium

Hydroxide

(KOH)

KOH 56.11 0.75 g 13.3 3.0

N,N-

Dimethylform

amide (DMF)

C₃H₇NO 73.09 15 mL - -

Ethyl Acetate

(EtOAc)
C₄H₈O₂ 88.11 ~100 mL - -

Saturated

Sodium

Thiosulfate

(aq.)

Na₂S₂O₃ 158.11 ~50 mL - -

Brine

(Saturated

NaCl aq.)

NaCl 58.44 ~50 mL - -

Equipment

100 mL round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware for work-up

Separatory funnel
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Rotary evaporator

Apparatus for column chromatography or recrystallization

Procedure

Dissolve 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.00 g, 4.44 mmol) in DMF (15 mL) in a

100 mL round-bottom flask.

Add potassium hydroxide (0.75 g, 13.3 mmol) to the solution, followed by the portion-wise

addition of iodine (1.35 g, 5.33 mmol).

Stir the resulting mixture at room temperature for 2-3 hours. The reaction should be

monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent) to

confirm the consumption of the starting material.

Once the reaction is complete, pour the mixture into a separatory funnel containing brine (50

mL).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution

to quench any remaining iodine, followed by a final wash with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The crude residue can be purified by recrystallization from a suitable solvent system (e.g.,

dichloromethane/hexanes) or by column chromatography on silica gel to afford the pure 5-
(benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine.[11]

Reaction Work-up Purification & Analysis

Combine Reactants
in DMF

Stir at RT
(2-3 hours)

Pour into Brine Extract with EtOAc
Wash with Na₂S₂O₃

& Brine
Dry & Concentrate

Recrystallize or
Column Chromatography

Characterize
(NMR, MS, MP)
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Caption: Experimental workflow for the C3-iodination step.

Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and

appropriate chemical-resistant gloves when performing this synthesis.

Reagent Handling:

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed

through the skin. Handle only in a well-ventilated fume hood.

Benzyl Bromide: A lachrymator and corrosive. Handle with extreme care in a fume hood.

Iodine: Can cause burns and is harmful if inhaled. Avoid creating dust.

Potassium Hydroxide (KOH): A corrosive solid. Avoid contact with skin and eyes.

Waste Disposal: All organic and halogenated waste should be collected in appropriately

labeled containers for disposal according to institutional guidelines. Aqueous waste should

be neutralized before disposal.

Conclusion
This protocol outlines a reliable and efficient two-step synthesis for 5-(Benzyloxy)-3-iodo-1H-
pyrazolo[4,3-b]pyridine, a high-value intermediate for drug discovery. The methodology relies

on fundamental organic reactions and provides high yields of the target compound. By

explaining the rationale behind procedural choices and emphasizing safety, this guide serves

as a practical resource for researchers aiming to synthesize libraries of pyrazolo[4,3-b]pyridine

derivatives for biological screening.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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